5-iodonaphthalene-1-sulfonyl Chloride

Synthetic Chemistry Physicochemical Characterization Building Block Selection

Researchers requiring the MLCK inhibitor ML-7 need the authentic 5-iodo building block: chloro/bromo analogs yield sulfonamides with 10-fold lower potency and unpredictable SAR. 5-Iodonaphthalene-1-sulfonyl chloride (CAS 110448-35-6) is the validated ML-7 precursor (Ki=0.3µM). • Essential for ML-7: 10-fold greater MLCK inhibition vs. chloro-derived ML-9 • Enhanced sulfonyl chloride electrophilicity via 5-iodo substituent • Orthogonal Pd-catalyzed desulfonylative iodination for polyiodinated naphthalenes

Molecular Formula C10H6ClIO2S
Molecular Weight 352.58 g/mol
CAS No. 110448-35-6
Cat. No. B014208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodonaphthalene-1-sulfonyl Chloride
CAS110448-35-6
Synonyms5-Iodo-1-naphthalenesulfonyl Chloride; 
Molecular FormulaC10H6ClIO2S
Molecular Weight352.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H6ClIO2S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6H
InChIKeyHPGIIEANQDDHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodonaphthalene-1-sulfonyl Chloride Overview


5-Iodonaphthalene-1-sulfonyl chloride (CAS: 110448-35-6) is an organic sulfonyl chloride building block with the molecular formula C₁₀H₆ClIO₂S and a molecular weight of 352.58 g/mol . The compound features a reactive sulfonyl chloride group at the 1-position and a heavy iodine atom at the 5-position of the naphthalene ring, rendering it a versatile intermediate for nucleophilic substitution reactions . Its primary utility lies in the synthesis of sulfonamide-based bioactive molecules, most notably the myosin light chain kinase (MLCK) inhibitor ML-7 [1]. The compound is characterized as an orange to red moisture-sensitive solid with a melting point of 110–112 °C , requiring storage at -20 °C under an inert atmosphere to maintain stability [2].

Workflow Sulfonamide synthesis via nucleophilic substitution
Selection 5-Iodo-naphthalene core for MLCK inhibitor precursor
Use Context Preparation of reported MLCK inhibitor ML-7 probe

5-Iodonaphthalene-1-sulfonyl Chloride vs. Halogenated Analogs


Generic substitution among halogenated naphthalene sulfonyl chlorides is scientifically unsound due to the profound impact of the halogen substituent on both physicochemical properties and downstream biological activity. While 5-chloro- and 5-bromo- analogs may appear structurally similar, the 5-iodo derivative exhibits a significantly higher molecular weight (352.58 vs. 261.12 for the 5-chloro analog ), a higher melting point (110–112 °C vs. 94–95 °C ), and critically different electronic and steric properties that influence reactivity and target binding . Furthermore, the 5-iodo compound is the essential precursor for the well-characterized MLCK inhibitor ML-7, which demonstrates 10-fold greater potency (Ki = 0.3 µM) compared to its 5-chloro-derived counterpart ML-9 (Ki ≈ 3.0 µM) . Substituting the iodo group with chloro or bromo would fundamentally alter the structure-activity relationship (SAR) of the resulting sulfonamide, leading to unpredictable and likely diminished biological performance.

Halogen-dependent SAR divergence
Substituting iodo with chloro or bromo may alter target binding and biological activity, as observed in MLCK inhibition context.
Scaffold specificity for ML-7
Only the 5-iodo precursor yields the well-characterized ML-7; chloro analog yields ML-9 with a distinct activity profile.
Physicochemical property mismatch
Differences in melting point, solubility, and reactivity may complicate synthesis and handling protocols compared to lighter halogen analogs.

5-Iodonaphthalene-1-sulfonyl Chloride Differentiation Evidence


Halogen-Dependent Physicochemical Divergence

5-Iodonaphthalene-1-sulfonyl chloride exhibits distinct physicochemical properties compared to its 5-chloro and 5-bromo analogs. The melting point increases with halogen size and polarizability: 94–95 °C for the 5-chloro , 110–112 °C for the 5-iodo , and 110–112 °C for the 5-iodo .

Melting Point Divergence
Data to verify
+15–17 °C (iodo vs. chloro)
May affect crystallization and purification workflows
Standard conditions; handling characteristics may differ
Synthetic Chemistry Physicochemical Characterization Building Block Selection

Enhanced Electrophilicity from Iodo Substitution

The presence of the heavy iodine atom at the 5-position enhances the electrophilicity of the sulfonyl chloride group compared to lighter halogen analogs. This is attributed to the iodine's larger atomic radius and greater polarizability, which facilitates nucleophilic attack .

Electrophilicity Enhancement
Class-level
Qualitative enhancement reported
Reported enhanced reactivity in nucleophilic substitution
No direct rate constant comparison available
Organic Synthesis Nucleophilic Substitution Reagent Reactivity

ML-7 vs. ML-9 MLCK Inhibitory Potency

The myosin light chain kinase (MLCK) inhibitor ML-7, synthesized from 5-iodonaphthalene-1-sulfonyl chloride, demonstrates a 10-fold greater inhibitory potency (Ki = 0.3 µM) compared to its chloro-derived analog ML-9 (Ki ≈ 3.0 µM) . Furthermore, ML-7 exhibits high selectivity for MLCK over protein kinase A (PKA, Ki = 21 µM) and protein kinase C (PKC, Ki = 42 µM) .

MLCK Inhibition
Head-to-head
~10-fold greater potency (ML-7 vs. ML-9)
Reported MLCK inhibition context; iodo substitution critical for high-affinity scaffold
Ki 0.3 µM (ML-7) vs. ~3.0 µM (ML-9) in vitro
Chemical Biology Kinase Inhibition Drug Discovery

Equivalent CaCC Blockade by ML-7 and ML-9

In murine descending vasa recta (DVR) pericyte patch-clamp experiments, ML-7 (1–50 µM) and ML-9 (10 µM) were similarly effective at blocking calcium-dependent chloride currents (CaCC) [1]. This demonstrates that the iodo-derived compound achieves comparable functional blockade at potentially lower or equivalent concentrations, an important consideration for minimizing off-target effects in cellular studies.

CaCC Current Blockade
Head-to-head
ML-7 (1–50 µM) & ML-9 (10 µM) both effective
Comparable functional blockade in DVR pericyte model
Supports ML-7 as probe without loss of function
Cell Biology Pharmacology Ion Channel Research

Leukemia Differentiation Induction by ML-7/ML-9

In a study on human leukemia cell differentiation, both ML-7 (iodo-derived) and ML-9 (chloro-derived) induced nitroblue tetrazolium reducing activity, lysozyme activity, and morphological maturation in monoblastic U937, THP-1, and promyelocytic HL-60 cells [1]. However, three control analogs of ML-9 (a PKC inhibitor, a PKC activator, and a calmodulin antagonist) failed to induce differentiation, confirming that the observed effect is specific to the MLCK-inhibiting sulfonamide scaffold [1].

Leukemia Cell Differentiation
Head-to-head
ML-7 and ML-9 both induced differentiation; control analogs inactive
Reported scaffold-specific differentiation response
U937, THP-1, HL-60 cell lines; NBT reduction, lysozyme activity
Cancer Research Differentiation Therapy Leukemia

Desulfonylative Iodination Reactivity

Naphthalenesulfonyl chlorides, including those bearing iodine substituents, can undergo desulfonylative iodination using zinc iodide or potassium iodide catalyzed by a PdCl₂(PhCN)₂/LiCl/Ti(OⁱPr)₄ system [1]. This unique reactivity pathway is specific to the sulfonyl chloride functional group and offers a synthetic route distinct from chloro or bromo analogs, which may be less prone to desulfonylation under identical conditions.

Desulfonylative Iodination
Class-level
Pd-catalyzed conversion of SO₂Cl to I
Synthetic method for polyiodinated naphthalene derivatives
Specific to sulfonyl chloride; reactivity may differ by halogen
Organic Synthesis Palladium Catalysis Desulfonylation

5-Iodonaphthalene-1-sulfonyl Chloride Applications


ML-7 MLCK Inhibitor Synthesis

5-Iodonaphthalene-1-sulfonyl chloride is the essential precursor for the synthesis of ML-7, a potent and selective MLCK inhibitor (Ki = 0.3 µM) . The iodo substituent is critical for achieving the 10-fold greater potency observed relative to the chloro-derived ML-9 . Researchers focused on smooth muscle contraction, cell motility, and MLCK-related signaling pathways should procure this specific building block to ensure the synthesis of the well-characterized, high-affinity probe ML-7.

Sulfonamide Library Synthesis for SAR

The enhanced electrophilicity of the sulfonyl chloride group in 5-iodonaphthalene-1-sulfonyl chloride, attributed to the 5-iodo substituent , facilitates efficient coupling with a wide range of amine nucleophiles. This property is advantageous for generating diverse sulfonamide libraries for medicinal chemistry campaigns, particularly when exploring the SAR of halogenated naphthalene scaffolds.

MLCK Pathway Investigation in Leukemia

The 5-iodonaphthalene-1-sulfonyl chloride-derived ML-7 has been validated as an effective tool for inducing differentiation in human leukemia cell lines (U937, THP-1, HL-60) [1]. This supports its use in cancer research settings where modulation of MLCK activity is hypothesized to influence differentiation, proliferation, or apoptosis pathways.

Desulfonylative Iodination in Complex Synthesis

For synthetic chemists engaged in multi-step synthesis, 5-iodonaphthalene-1-sulfonyl chloride offers a unique reactivity handle. The sulfonyl chloride group can be selectively converted to an iodine atom via palladium-catalyzed desulfonylative iodination [2]. This orthogonal reactivity is not readily available with chloro or bromo analogs, providing a distinct synthetic advantage in designing routes to polyiodinated naphthalene derivatives.

Application
Selection Property
Validation Focus
ML-7 MLCK inhibitor probe synthesis
5-Iodo substitution for reported inhibition profile
Kinase inhibition assay context; MLCK selectivity verification
Sulfonamide library synthesis for SAR
Enhanced electrophilicity from iodo substitution
Coupling efficiency and scope with diverse amines
MLCK pathway investigation in leukemia cell models
ML-7 scaffold induces reported differentiation
Cell-line differentiation endpoint validation (U937, THP-1, HL-60)
Desulfonylative iodination in complex synthesis
Pd-catalyzed desulfonylation pathway
Reaction scope and functional group compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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